Product packaging for 2,3,3',4,4'-Penta-O-acetylsucrose(Cat. No.:CAS No. 34382-02-0)

2,3,3',4,4'-Penta-O-acetylsucrose

Cat. No.: B018979
CAS No.: 34382-02-0
M. Wt: 552.5 g/mol
InChI Key: UMOFHQSJMUINFR-ZQNATQRZSA-N
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Description

2,3,3',4,4'-Penta-O-acetylsucrose is a meticulously synthesized, selectively protected sucrose derivative that serves as a critical intermediate in advanced carbohydrate chemistry and pharmaceutical research. This compound features acetyl groups on specific hydroxyl positions, making it a versatile precursor for the targeted functionalization of the sucrose backbone. Its primary research value lies in its role as a building block for the synthesis of more complex sucrose-based molecules, including other esters, ethers, and potentially novel sweeteners or bioactive compounds, following synthetic pathways analogous to those used for compounds like sucrose octaacetate . In a research context, this penta-acetate is invaluable for probing structure-activity relationships, as the pattern of acetylation directly influences the molecule's reactivity, solubility, and interaction with biological systems. Researchers utilize it to develop new synthetic methodologies for oligosaccharide assembly or to create specialized polymers and materials where a sugar-based scaffold is required. The specific protection pattern of this compound allows for selective deprotection or further chemical modification at the remaining free hydroxyl groups, offering a high degree of control in synthetic design. Disclaimer: This product is intended and sold for laboratory research purposes only. It is classified as "For Research Use Only" (RUO) and must not be used as a food additive, cosmetic ingredient, drug, or for any other personal or commercial applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O16 B018979 2,3,3',4,4'-Penta-O-acetylsucrose CAS No. 34382-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34382-02-0

Molecular Formula

C22H32O16

Molecular Weight

552.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C22H32O16/c1-9(26)31-16-14(6-23)36-21(19(34-12(4)29)18(16)33-11(3)28)38-22(8-25)20(35-13(5)30)17(32-10(2)27)15(7-24)37-22/h14-21,23-25H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1

InChI Key

UMOFHQSJMUINFR-ZQNATQRZSA-N

SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)CO)CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)CO

Other CAS No.

34382-02-0

Synonyms

3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,4-Τriacetate;  2,3,3’,4,4’-Pentaacetatesucrose;  2,3,3’,4,4’-Penta-O-acetylsucrose;  2,3,4,3’,4’-Pentaacetylsucrose;  4-PAS; 

Origin of Product

United States

Advanced Chemical Reactivity and Derivatization Studies

Selective Deacetylation Pathways

Selective deacetylation of 2,3,3',4,4'-Penta-O-acetylsucrose involves the targeted removal of one or more of the five secondary acetyl groups to expose specific hydroxyl functionalities. This process is chemically challenging due to the similar reactivity of the secondary esters, but can be approached through carefully controlled chemical or enzymatic methods.

Conditions and Reagents for Specific Hydroxyl Group Exposure

The selective removal of acetyl groups from a polyacetylated sugar requires mild conditions to avoid unintended side reactions or complete deprotection. The reactivity of the acetyl groups is influenced by both steric and electronic factors within the molecule.

Chemical Methods: Mildly acidic or basic conditions are typically employed for chemical deacetylation. A notable method involves the use of a catalytic amount of acetyl chloride in methanol, which effectively generates HCl in situ. This system can achieve chemoselective deacetylation, with the rate of cleavage being dependent on the steric environment and Lewis basicity of the alcohol oxygen. thieme-connect.com For this compound, the C-4 acetyl group on the glucopyranose ring is generally more sterically hindered than those on the fructofuranose ring, potentially allowing for some degree of selective removal under carefully controlled conditions. Other reagents reported for selective deacetylation of sugar acetates in general include hydrazine acetate (B1210297), zinc acetate, and ammonia in methanol. researchgate.net

Enzymatic Methods: Enzymatic catalysis offers a powerful tool for achieving high regioselectivity in deacetylation reactions. nih.gov Lipases and proteases are commonly used to hydrolyze ester bonds. The enzyme's active site provides a specific steric and electronic environment that can differentiate between the various acetyl groups on the sucrose (B13894) backbone. For instance, studies on sucrose octaacetate have shown that different enzymes can selectively remove acetyl groups at specific positions. nih.gov While specific studies on the enzymatic deacetylation of this compound are not widely documented, the principles suggest that screening a variety of lipases (e.g., from Candida sp.) or proteases (e.g., Subtilisin Carlsberg) could yield specific hexa- or hepta-O-acetylsucrose derivatives by exposing one of the secondary hydroxyls.

Table 1: Potential Reagents and Conditions for Selective Deacetylation
MethodReagent/EnzymeTypical ConditionsAnticipated Selectivity/Remarks
ChemicalCatalytic Acetyl Chloride in Methanol0.1-0.5 eq. AcCl, MeOH, Room TemperatureSelectivity depends on steric hindrance and electronic effects; may favor removal of less hindered groups. thieme-connect.com
ChemicalHydrazine AcetateDMF, Room TemperatureA mild reagent used for selective deacylation. researchgate.net
ChemicalAmmonia in Methanol7 M NH₃ in MeOH, THF, Room TemperatureEffective for selective deacetylation, often at the anomeric position in other sugars, but can be tuned for other positions. researchgate.net
EnzymaticLipases (e.g., Lipase (B570770) OF, Lipase AP6)Aqueous buffer (e.g., phosphate buffer), 30-40°CHigh regioselectivity is possible; would require screening to find an enzyme specific for one of the secondary positions. nih.gov
EnzymaticProteases (e.g., Alcalase, Subtilisin)Aqueous buffer with co-solvent (e.g., acetone), pH 7, 30°CKnown to catalyze de-esterification reactions on sucrose derivatives. nih.govgoogle.com

Kinetic and Thermodynamic Considerations in Deacetylation

The outcome of a selective deacetylation reaction can be governed by either kinetic or thermodynamic control.

Kinetic Control : Under kinetic control (typically at lower temperatures and shorter reaction times), the product that is formed fastest is favored. This usually corresponds to the removal of the most sterically accessible and/or electronically reactive acetyl group.

Thermodynamic Control : Under thermodynamic control (typically at higher temperatures or with longer reaction times, allowing for equilibrium), the most stable product is favored. This can be complicated by the phenomenon of acyl migration.

A significant consideration in the chemistry of partially acetylated sugars is the potential for acyl migration . For instance, an acetyl group at the C-4 position of a glucose moiety can migrate to the C-6 position under certain conditions, such as during the acidic detritylation of a related compound. cdnsciencepub.com This migration occurs because the 6-O-acetyl ester is often thermodynamically more stable than the 4-O-acetyl ester. Such intramolecular transesterification reactions can lead to a mixture of isomers, complicating the isolation of a single, selectively deacetylated product. Therefore, achieving a desired deacetylation product often requires conditions that favor kinetic control and minimize the possibility of subsequent acyl migration.

Further Functionalization and Transformations

The three free primary hydroxyl groups at C-6, C-1', and C-6' are the primary sites for further reactions. The relative reactivity of these hydroxyls is generally established as C-6 > C-6' > C-1', although this can be influenced by the specific reagents and reaction conditions used. iupac.org

Selective Esterification and Etherification of Remaining Hydroxyls

Targeting one or more of the three primary hydroxyl groups for esterification or etherification allows for the synthesis of a wide array of functionalized sucrose derivatives.

Selective Esterification: Bulky acylating agents can be used to selectively target the most sterically accessible hydroxyl group. For example, trityl chloride (TrCl) reacts preferentially with the primary hydroxyl groups, with the C-6 and C-6' positions being the most reactive. iupac.org Enzymatic methods can also provide high regioselectivity. Lipozyme in acetonitrile (B52724) has been shown to catalyze the feruloylation of unprotected sucrose with a reactivity order of 6-OH > 1′-OH > 2-OH ≥ 4′-OH. nih.gov This suggests that similar enzymatic approaches with this compound could selectively acylate the C-6 hydroxyl.

Selective Etherification: Similar to esterification, the formation of ethers can be directed towards the most reactive primary hydroxyls. The Williamson ether synthesis, using a base and an alkyl halide, can be employed. The use of bulky silylating reagents also shows a high preference for the C-6 position. researchgate.net

Table 2: Regioselectivity in Functionalization of Sucrose Primary Hydroxyls
ReactionReagentConditionsMajor Product(s) / Reactivity Order
Tritylation (Etherification)1.2 eq. Trityl ChloridePyridine, RT, 96h6-O-trityl and 6'-O-trityl derivatives formed; C-1' is less reactive. iupac.org
Sulfonylation (Esterification)3 eq. Tosyl Chloride or Mesitylenesulfonyl ChloridePyridine, RTPredominantly the 6,1',6'-tri-O-sulfonyl derivative. nih.gov
Feruloylation (Enzymatic Esterification)Lipozyme TL IM, Vinyl FerulateAcetonitrile, 5% DMFReactivity order on sucrose: 6-OH > 1'-OH. nih.gov
Silylation (Etherification)t-Butyldimethylsilyl chloride (TBDMSCl)PyridineHigh selectivity for the 6-OH position. researchgate.net

Anhydro-sugar Formation and Epoxidation Reactions

Anhydro-sugar Formation: Anhydro derivatives of sucrose, which contain an internal ether linkage, are typically formed through intramolecular nucleophilic displacement. researchgate.net A common strategy involves the selective sulfonylation of the primary hydroxyl groups of this compound to convert them into good leaving groups (e.g., tosylates or mesylates). Subsequent treatment with a base induces an intramolecular SN2 reaction, where a remaining hydroxyl alkoxide attacks the carbon bearing the sulfonate ester, displacing it to form an anhydro ring. For example, treatment of 6,1',6'-tri-O-tosylsucrose with alkali yields 3,6:1',4':3',6'-trianhydrosucrose in high yield. nih.gov This demonstrates a plausible pathway from the target penta-acetate via selective sulfonylation of its three primary hydroxyls.

Epoxidation Reactions: In carbohydrate chemistry, epoxides (oxirane rings) are valuable synthetic intermediates. rsc.org They are typically formed by either the epoxidation of a double bond (not directly applicable here) or by the intramolecular cyclization of a precursor containing a hydroxyl group and a leaving group on adjacent, trans-configured carbons. rsc.org To form an epoxide from this compound, a multi-step sequence would be necessary. This would first require the selective deacetylation of two adjacent secondary hydroxyls (e.g., at C-3' and C-4') to generate a vicinal diol. One of the newly exposed hydroxyls would then need to be converted into a good leaving group (e.g., a tosylate). Treatment with a base would then allow the remaining hydroxyl to displace the leaving group, forming the epoxide ring.

Glycosylation and Oligosaccharide Chain Extension

The free primary hydroxyl groups of this compound make it an excellent glycosyl acceptor for the synthesis of more complex oligosaccharides. In a glycosylation reaction, a glycosyl donor (an activated sugar) is coupled with a glycosyl acceptor. The hydroxyl group of the acceptor acts as the nucleophile, attacking the anomeric carbon of the donor.

The C-6 hydroxyl is the most nucleophilic and sterically accessible of the three available primary positions, making it the most likely site for glycosylation under kinetically controlled conditions. rsc.org Various modern glycosylation methods, including those using unprotected or minimally protected acceptors, can be applied. nih.govresearchgate.net By selecting the appropriate glycosyl donor, promoter (e.g., TMSOTf, NIS/TfOH), and reaction conditions, it is possible to extend the carbohydrate chain from the C-6, C-6', or C-1' position of the penta-acetate core, leading to the synthesis of novel trisaccharides and larger oligosaccharides. Enzymatic methods, employing glycosyltransferases, can also offer high regioselectivity for chain extension. nih.gov

Reaction Mechanism Elucidation, including Intramolecular Rearrangements

The reactivity of partially acetylated sucrose derivatives like this compound is significantly influenced by the potential for intramolecular reactions. These reactions are governed by the specific stereochemical arrangement of acetyl and hydroxyl groups on the sucrose scaffold. Key mechanistic pathways include intramolecular acyl migration and neighboring group participation, which can dictate the outcome of derivatization studies.

Intramolecular Acyl Migration

Acyl migration is a well-documented phenomenon in carbohydrate chemistry where an acyl group, such as an acetyl group, moves from one hydroxyl position to another. doria.firesearchgate.net This rearrangement is an equilibrium process that can be catalyzed by acid or base and is influenced by factors like solvent, pH, and temperature. researchgate.netnih.gov In the context of acetylated sucrose, this intramolecular transesterification typically proceeds through a cyclic orthoester intermediate.

Detailed research has identified specific instances of acetyl migration under various conditions:

4→6 Acetyl Migration : A notable rearrangement is the migration of an acetyl group from the C-4 to the C-6 position on the glucose unit. This has been observed during the de-etherification of a 6,6′-di-O-tritylsucrose hexa-acetate with boiling aqueous acetic acid. researchgate.net It has also been induced by incubating a tetra-O-acetyl sucrose isomer in a buffered solution at pH 8.0, converting the 2,3,4,3'-tetraacetate into the 2,3,6,3'-isomer. google.com

Enzyme-Associated Migration : In the course of regioselective enzymatic deacetylation of sucrose octaacetate, the formation of certain hepta-acetate isomers is a direct result of acyl migration. For instance, 2,3,6,1',3',4',6'-hepta-acetate is formed from 2,3,4,1',3',4',6'-hepta-acetate via such a rearrangement. ntu.edu.twnih.gov Interestingly, this specific migration was found to occur even in the absence of the enzyme, driven by the buffered solution containing ethanol. ntu.edu.tw

3'→2 Acyl Migration : During the enzymatic acylation of a 3'-O-cinnamoyl sucrose derivative in a proton-donor solvent (t-amyl alcohol), migration of the acyl group from the 3'-position of the fructose (B13574) moiety to the 2-position of the glucose unit was observed. mdpi.com

These findings highlight the mobility of acetyl groups on the sucrose backbone, which must be considered during synthetic planning and product characterization.

Interactive Table 1: Observed Intramolecular Acetyl Migrations in Sucrose Derivatives
Starting Compound ClassMigration PathConditionsResulting Isomer ClassReference
6,6′-di-O-tritylsucrose hexa-acetate4 → 6Boiling aqueous acetic acidHexa-acetate isomer researchgate.net
2,3,4,3'-tetra-O-acetylsucrose4 → 6Tris HCl buffer (pH 8.0), 30°C2,3,6,3'-tetra-O-acetylsucrose google.com
2,3,4,1',3',4',6'-hepta-O-acetylsucrose4 → 6 (inferred)Phosphate buffer with ethanol2,3,6,1',3',4',6'-hepta-O-acetylsucrose ntu.edu.twnih.gov
3'-O-cinnamoyl sucrose derivative3' → 2t-amyl alcohol, Lipozyme catalyst2-O-cinnamoyl sucrose derivative mdpi.com

Neighboring Group Participation (NGP)

A fundamental reaction mechanism in carbohydrate chemistry is the participation of a nearby group in a reaction, often referred to as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.in In acetylated sugars, the acetyl group itself can act as an intramolecular nucleophile. This is particularly relevant in substitution reactions at a carbon atom adjacent to one bearing an acetyl group.

The mechanism involves the carbonyl oxygen of the acetyl group attacking the adjacent carbon center as the leaving group departs. This process leads to the formation of a stable, cyclic five-membered dioxolenium ion (an orthoacetate intermediate). mdpi.comacs.org The external nucleophile then attacks this intermediate, leading to the final product. A key consequence of NGP by an acetyl group at the C-2 position is the stereoselective formation of 1,2-trans glycosidic bonds, as the intermediate shields one face of the molecule from attack. mdpi.comnih.gov This principle is a cornerstone for controlling stereochemistry in oligosaccharide synthesis. nih.gov While most studied for C-2 acetyl groups, participation from acyl groups at other positions has also been investigated to understand its influence on reactivity and stereochemical outcomes. nih.gov

Interactive Table 2: Products of Regioselective Enzymatic Deacetylation of Sucrose Octaacetate
EnzymeInitial Major ProductSubsequent Main ProductProduct Formed via Acyl MigrationReference
Alcalase or Protease N2,3,4,6,3',4',6'-hepta-acetate2,3,4,6,3',4'-hexa-acetateNot Applicable ntu.edu.twnih.gov
Lipase OF or Lipase AP62,3,4,1',3',4',6'-hepta-acetateNot specified2,3,6,1',3',4',6'-hepta-acetate (from the initial product) ntu.edu.twnih.gov
Candida Lipase2,3,4,6,1',3',6'-hepta-acetateNot specifiedNot Applicable ntu.edu.twnih.gov
Chymotrypsin2,3,4,6,1',3',4'-hepta-acetateNot specifiedNot Applicable ntu.edu.twnih.gov

Structural Elucidation and Conformational Analysis by Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like 2,3,3',4,4'-penta-O-acetylsucrose in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the specific positions of the acetyl groups on the sucrose (B13894) backbone. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment. Acetylation of a hydroxyl group causes a significant downfield shift for the attached proton and carbon, as well as adjacent nuclei.

In the ¹H-NMR spectrum of sucrose, the anomeric proton of the glucose unit (H-1) typically appears as a doublet around 5.38 ppm. researchgate.net Upon acetylation, the signals for protons attached to carbons bearing acetyl groups are shifted to lower fields. By comparing the spectra of native sucrose and this compound, the positions of the five acetyl groups can be determined. For instance, the significant downfield shifts of the protons at positions 2, 3, 3', 4, and 4' would confirm the acetylation at these sites.

Similarly, the ¹³C-NMR spectrum provides complementary information. The carbon atoms of the sucrose moiety in acetylated derivatives are typically found in the range of 61 to 104 ppm. fkit.hr The carbonyl carbons of the acetyl groups appear at characteristic downfield shifts between 169 and 171 ppm, while the methyl carbons of the acetyl groups resonate around 20-21 ppm. fkit.hr The specific pattern of shifted signals in the spectrum of this compound, when compared to sucrose and other partially acetylated sucrose isomers, allows for unambiguous positional assignment of the acetyl groups.

Atom Sucrose (¹H, D₂O) δ (ppm) researchgate.netSucrose (¹³C, D₂O) δ (ppm) Acetylated Sucrose Moiety (¹³C) δ (ppm) fkit.hrAcetyl Groups (¹³C) δ (ppm) fkit.hr
H-15.38 (d)C-1: 93.161.32 - 103.88Carbonyl: 169.53 - 170.72
H-23.52 (dd)C-2: 73.4Methyl: ~20.5
H-33.72 (t)C-3: 74.9
H-43.43 (t)C-4: 70.4
H-53.83 (m)C-5: 73.5
H-63.78 (d)C-6: 61.3
H-1'3.63 (s)C-1': 63.0
H-3'4.18 (d)C-2': 104.7
H-4'4.01 (t)C-3': 77.4
H-5'3.86 (m)C-4': 75.0
H-6'3.79 (d)C-5': 82.3
C-6': 63.8

Two-dimensional (2D) NMR techniques are indispensable for confirming the structural assignments made by 1D NMR and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. scribd.comyoutube.com It is instrumental in tracing the proton networks within the glucose and fructose (B13574) rings of this compound, confirming the assignments of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). scribd.comcolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, greatly simplifying the interpretation of the complex spectra of sucrose derivatives. columbia.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). scribd.comcolumbia.edu HMBC is particularly powerful for identifying the connections between different spin systems and for assigning quaternary carbons (carbons with no attached protons), such as the anomeric carbon of the fructose unit (C-2') and the carbonyl carbons of the acetyl groups. columbia.edu For instance, a correlation between the anomeric proton of glucose (H-1) and the C-2' carbon of the fructose unit across the glycosidic bond would be observable in the HMBC spectrum, confirming the linkage between the two sugar rings. columbia.edu

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. nih.govclearsynth.com For this compound, with a chemical formula of C₂₂H₃₂O₁₆, the expected molecular weight is approximately 552.5 g/mol . nih.gov

Table 2: Predicted Molecular Weight and Potential Fragments in the Mass Spectrum of this compound.

Species Formula Predicted Mass ( g/mol )
Molecular Ion [M]⁺C₂₂H₃₂O₁₆552.5
[M - CH₃COOH]⁺C₂₀H₂₈O₁₄492.4
[M - 2(CH₃COOH)]⁺C₁₈H₂₄O₁₂432.4
Acetylated Glucosyl CationC₁₄H₁₉O₁₀347.3
Acetylated Fructosyl CationC₁₂H₁₇O₈289.2
Acetyl CationC₂H₃O43.0

X-ray Crystallography and Neutron Diffraction for Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, revealing the exact bond lengths, bond angles, and torsional angles of the molecule. This provides unequivocal proof of the positions of the acetyl groups and the conformation of the glucose and fructose rings, as well as the orientation around the glycosidic bond in the solid state.

Neutron diffraction is a complementary technique that is particularly sensitive to the positions of hydrogen atoms. While X-ray diffraction primarily interacts with the electron cloud, making it difficult to precisely locate hydrogen atoms, neutron diffraction interacts with the atomic nucleus. This can provide a more accurate picture of the hydrogen bonding network and the conformation of hydroxyl and methyl groups within the crystal lattice.

While specific crystallographic data for this compound is not available in the provided search results, such an analysis would yield precise atomic coordinates, unit cell dimensions, and space group information, offering an unambiguous depiction of its solid-state structure.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is highly sensitive to the stereochemistry and conformation of a molecule. Each stereoisomer of a chiral compound will have a unique CD spectrum.

For this compound, the CD spectrum is influenced by the inherent chirality of the sucrose backbone and the spatial arrangement of the acetyl groups. The electronic transitions associated with the carbonyl groups of the acetyl substituents can give rise to characteristic CD signals. By comparing the experimental CD spectrum with spectra of related, structurally defined sucrose derivatives or with spectra predicted from theoretical calculations, the absolute configuration of the molecule can be confirmed. Changes in the CD spectrum can also be used to monitor conformational changes in the molecule in response to changes in solvent or temperature.

Molecular Modeling for Conformation and Reactivity Predictions

Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structure, conformational preferences, and reactivity of molecules. iupac.org For this compound, molecular mechanics and quantum mechanics calculations can be employed to:

Predict low-energy conformations: By systematically exploring the rotational freedom around the glycosidic bond and the bonds to the acetyl groups, computational methods can identify the most stable conformations of the molecule in the gas phase or in solution.

Analyze intramolecular interactions: These models can provide insight into non-covalent interactions, such as hydrogen bonding (if any free hydroxyl groups were present) and steric hindrance, which govern the conformational preferences of the molecule.

Predict spectroscopic properties: Theoretical calculations can be used to predict NMR chemical shifts and CD spectra. Comparing these predicted spectra with experimental data can aid in structural validation.

Map electrostatic potential: This can reveal the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity and intermolecular interactions. For instance, the carbonyl oxygens of the acetyl groups are expected to be regions of high electron density.

By integrating the experimental data from NMR, MS, and diffraction techniques with the theoretical insights from molecular modeling, a comprehensive and detailed understanding of the structure and conformational behavior of this compound can be achieved.

Computational Chemistry and Theoretical Modeling of Acetylated Sucrose Systems

Quantum Mechanical (QM) Studies

Quantum mechanical methods are essential for accurately describing the electronic environment of molecules, which governs their structure and reactivity. For a molecule like 2,3,3',4,4'-Penta-O-acetylsucrose, QM studies can elucidate how the addition of five acetyl groups alters the electron distribution and potential energy surface compared to unsubstituted sucrose (B13894).

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical properties. Calculations on sucrose and its analogues provide a baseline for understanding acetylated derivatives. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed to create energy surfaces for sucrose that accurately reflect crystalline conformations. nih.gov In such a model, the core glycosidic linkage can be treated with a higher level of theory, like Hartree-Fock (HF/6-31G*), while the rest of the molecule is handled by molecular mechanics. nih.gov This approach balances computational cost and accuracy.

For this compound, the acetyl groups introduce significant changes to the electronic landscape. The carbonyl oxygens of the acetyl groups are electron-rich regions, while the acetyl carbons are electron-poor. These changes influence intramolecular interactions, such as hydrogen bonding. In native sucrose, two intramolecular hydrogen bonds (O-6'...O-5 and O-1'...O-2) are key features in its crystal structure. iupac.org The specific acetylation pattern of this compound, which leaves the hydroxyl groups at positions 1, 6, 2', and 6' free, would disrupt some of the native hydrogen bond networks while allowing for new ones to form, profoundly affecting its preferred conformation and electronic properties. Advanced methods like time-dependent density functional theory (TD-DFT) can be used to predict UV absorption spectra, which are directly related to the electronic transitions within the molecule. nih.govnih.gov

Reaction Mechanism Predictions and Transition State Analysis

QM calculations are invaluable for mapping out reaction pathways and identifying transition states, thereby predicting the kinetics and thermodynamics of chemical reactions. The synthesis of partially acetylated sucrose, for instance, involves a complex series of steps. Theoretical studies can help predict the most likely sites for acetylation. The hydroxyl groups of sucrose exhibit different acidities and steric hindrances, leading to regioselectivity during acylation.

Furthermore, computational studies on the acid-catalyzed hydrolysis of sucrose have used DFT to identify competitive transition states at the glycosidic bond. nih.gov These calculations revealed that protonation of the bridge oxygen can lead to either glucosyl-oxygen or fructosyl-oxygen cleavage, with the latter being slightly more favorable. nih.gov For this compound, the presence of bulky, electron-withdrawing acetyl groups would influence the stability of the carbocation-like intermediates formed during hydrolysis. The analysis of the transition state for the rearrangement of acetylated sucrose during acid hydrolysis has also been explored, suggesting the formation of an oxonium ion intermediate. researchgate.netscispace.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a "computational microscope" to observe the time-resolved behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment.

Conformational Dynamics and Flexibility

MD simulations of sucrose in a vacuum have shown that while the molecule exhibits a variety of motions, the global minimum energy conformation is dynamically stable. nih.gov These simulations highlight the inherent flexibility of the furanoid ring and the stability of the intramolecular hydrogen bonds. nih.gov When acetyl groups are added, as in this compound, the conformational landscape becomes significantly more complex. The bulky acetyl groups introduce steric hindrance and new non-covalent interactions that restrict the rotation around the glycosidic bond (defined by the φ and ψ torsion angles) and alter the puckering of the glucose and fructose (B13574) rings.

Simulations of other acetylated biomolecules, such as histones, have demonstrated that acetylation can destabilize local structures and increase the flexibility of side chains. nih.gov A similar effect would be expected for acetylated sucrose, where the acetyl groups would modulate key interactions and potentially increase the dynamic "breathing" of the molecule in solution. High-resolution NMR studies on sucrose octaacetate have shown that the glucopyranosyl ring maintains a 4C1 chair form, while the fructofuranosyl ring adopts an envelope conformation, indicating that even full acetylation allows for specific, stable conformations. researchgate.net

Table 1: Common Force Fields for Carbohydrate Simulations

Force Field Description Key Features for Acetylated Sucrose
GLYCAM A force field specifically parameterized for carbohydrates. Provides detailed parameters for glycosidic linkages and ring conformations, crucial for accurately modeling the sucrose backbone.
OPLS-AA All-Atom Optimized Potentials for Liquid Simulations. A general-purpose force field for organic molecules and proteins, useful for modeling interactions in a mixed solvent or with other biomolecules.
CHARMM Chemistry at HARvard Macromolecular Mechanics. Widely used for biomolecular simulation, with parameters available for a variety of molecules including sugars and lipids.

| AMBER | Assisted Model Building with Energy Refinement. | A popular force field for proteins and nucleic acids, which has also been adapted for carbohydrate simulations. |

Solvent Effects on Molecular Behavior

The solvent environment plays a critical role in determining the conformation and dynamics of sugar molecules. For sucrose, intramolecular hydrogen bonds are weakened in aqueous solutions, allowing for greater conformational changes. nih.gov The interaction of this compound with solvents would be markedly different from that of unsubstituted sucrose. The five acetyl groups make the molecule more lipophilic, altering its solubility and how it interacts with water molecules.

MD simulations can explicitly model the solvent molecules and provide a detailed picture of the hydration shell. For acetylated sucrose, simulations would likely show a disruption of the ordered water network found around the hydroxyl groups of sucrose, replaced by less structured interactions around the hydrophobic acetyl groups. Studies on sucrose in various solvents, such as dimethylformamide (DMF), show that the solvent can influence the degree of acylation during synthesis. researchgate.net Raman spectroscopy combined with theoretical calculations has been used to study the hydrogen bond network between sucrose and water at low temperatures, revealing strengthened sucrose-water and sucrose-sucrose interactions in concentrated solutions. researchgate.net The introduction of acetyl groups would modify these interfacial interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying large organic molecules like acetylated sucrose.

DFT calculations are instrumental in optimizing the geometry of molecules and predicting a wide range of properties, including vibrational frequencies (for interpreting IR and Raman spectra) and NMR chemical shifts. For carbohydrates, DFT methods like B3LYP with a 6-31+G* basis set are considered a good choice for hydrogen-bond-rich systems. researchgate.net

A key application of DFT is the study of intramolecular and intermolecular interactions. For sucrose, DFT has been used to investigate the acid-catalyzed hydrolysis mechanism, revealing the energetics of different protonation sites and subsequent fragmentation pathways. nih.gov In a study of sucrose in aqueous solution, DFT calculations were combined with experimental data to perform a complete assignment of the vibrational spectra, confirming the presence of specific sucrose-hydrate complexes. nih.gov

For this compound, DFT would be crucial for understanding how the specific pattern of acetylation impacts the molecule's structure and properties. It could be used to:

Calculate the rotational energy barriers of the acetyl groups.

Determine the preferred conformation of the glycosidic linkage (φ and ψ angles) by mapping the potential energy surface.

Predict how the electron-withdrawing acetyl groups affect the acidity of the remaining free hydroxyls.

Simulate NMR spectra to aid in the structural elucidation of different isomers.

Analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the molecule's three-dimensional shape.

Table 2: Representative DFT Functionals for Molecular Calculations

Functional Type Common Applications
B3LYP Hybrid GGA Geometry optimizations, vibrational frequencies, general-purpose calculations.
M06-2X Hybrid Meta-GGA Good for non-covalent interactions, thermochemistry, and kinetics.
ωB97X-D Range-Separated Hybrid with Dispersion Correction Excellent for non-covalent interactions, including van der Waals forces, which are important in flexible molecules.

| PBE0 | Hybrid GGA | Often used for electronic properties and band structures in periodic systems. |

By applying these computational methods, researchers can build a detailed, atomistic model of this compound, predicting its structural preferences, dynamic behavior, and chemical reactivity without the need for complex and often difficult experimental synthesis and characterization of every possible isomer.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the regioselectivity of sucrose acylation, a critical aspect in the synthesis of specific isomers like this compound. The selective acetylation of sucrose's eight different hydroxyl (OH) groups is notoriously challenging, yet theoretical models offer insights into the intrinsic reactivity of these positions, guiding synthetic strategies.

Research employing semiempirical molecular orbital frameworks (like AM1 and PM3) and Density Functional Theory (DFT) has been instrumental in elucidating the factors that govern which hydroxyl groups are most likely to react. researchgate.netrsc.org These models help rationalize experimental observations and build predictive frameworks for site-selectivity. pitt.edu

A primary determinant of reactivity is the acidity of the hydroxyl protons. Computational studies, through calculations of deprotonation enthalpies (DPEs), have established a clear hierarchy of acidity among the sucrose hydroxyls. researchgate.net These calculations consistently show that the O-2g hydroxyl group (on the glucose unit) is significantly more acidic than the others. This heightened acidity is attributed to intramolecular hydrogen bonding and is in strong agreement with experimental findings that demonstrate the pre-eminent reactivity of the OH-2 position in reactions under kinetic control. researchgate.net

The predicted order of acidity, and thus general reactivity under certain conditions, has been established through DPE averaging. researchgate.net While this provides a fundamental guide, kinetic studies combined with DFT calculations of Mulliken charges offer a more direct prediction of reactivity for specific reactions, such as acylation. rsc.org For instance, a detailed kinetic study of the reaction between sucrose and phenyl isocyanate, an analog for acetylation, determined a reactivity order that aligns with DFT calculations. rsc.org It was found that the primary hydroxyl groups (at positions 6, 6', and 1') are the most reactive moieties. rsc.org

The following table summarizes the theoretical and experimental findings on the relative reactivity of sucrose's hydroxyl groups. It is important to note that while theoretical models provide a strong predictive foundation, the actual selectivity in a chemical synthesis can be influenced by various factors including the solvent, catalyst, and specific acylating agent used. ruc.dkrsc.org

Table 1: Theoretical and Experimental Reactivity Order of Sucrose Hydroxyl Groups. The relative reactivity is based on kinetic studies with phenyl isocyanate, where the most reactive group (OH-6') is set to 1.00. rsc.org The relative acidity is a qualitative ranking based on semiempirical calculations of deprotonation enthalpies. researchgate.net

Biochemical Interactions and Enzymatic Transformations of Acetylated Sucrose Derivatives

Substrate Specificity in Enzymatic Hydrolysis

The enzymatic hydrolysis of acetylated sucrose (B13894) derivatives, such as 2,3,3',4,4'-Penta-O-acetylsucrose, is a process of significant interest due to its potential for producing tailored carbohydrate structures. The regioselectivity of this hydrolysis is highly dependent on the enzymes employed, primarily lipases and esterases.

Lipases and esterases are the primary classes of enzymes utilized for the deacetylation of acetylated sugars. While both enzyme types catalyze the hydrolysis of ester bonds, they often exhibit different specificities. Research on various acetylated sucrose molecules has demonstrated that enzymes like porcine pancreatic lipase (B570770) can catalyze deacetylation in a highly regioselective manner. nih.gov For instance, studies on octa-O-acetylsucrose have shown that different lipases and proteases can yield various hepta-O-acetylsucrose isomers, highlighting the diverse regioselectivity of these biocatalysts.

While specific studies detailing the deacetylation of this compound are not extensively documented in the public domain, the behavior of other acetylated sugars provides a strong inferential basis. For example, cellulose (B213188) acetate (B1210297) esterase from Neisseria sicca SB has been shown to deacetylate methyl-β-D-glucopyranoside tetraacetate in a stepwise manner, initially targeting the C-3 position. nih.gov This suggests that the enzymatic deacetylation of this compound would also proceed with a degree of regioselectivity, influenced by the specific enzyme used. It is also noteworthy that some enzymes classified as lipases, such as wheat germ lipase, may in fact be esterases, which can influence their substrate specificity.

Several factors critically influence the activity and regioselectivity of lipase and esterase-catalyzed deacetylation of acetylated sucrose derivatives. These factors can be broadly categorized as follows:

Temperature and pH: Like all enzymatic reactions, the deacetylation of acetylated sucrose is sensitive to temperature and pH. Each enzyme has an optimal temperature and pH range at which it exhibits maximum activity.

Enzyme and Substrate Concentration: The rate of reaction is also dependent on the concentrations of both the enzyme and the substrate, this compound.

Solvent System: The choice of solvent can significantly impact enzyme activity and stability. For instance, in the lipase-catalyzed synthesis of dimer acid cyclocarbonate, solvents like tert-butanol (B103910) and acetone (B3395972) led to high acid values due to poor substrate dissolution, whereas acetonitrile (B52724) was found to be more suitable. mdpi.com

Presence of Activators and Inhibitors: Metal ions and other small molecules can act as activators or inhibitors, modulating the enzyme's catalytic efficiency.

The regioselectivity of the deacetylation is a complex function of the enzyme's three-dimensional structure and the substrate's presentation within the active site. The specific positioning of the acetyl groups on the sucrose backbone of this compound will dictate which ester linkages are most accessible for hydrolysis by a given enzyme.

Enzyme-Substrate Recognition Mechanisms

Understanding how enzymes recognize and bind to substrates like this compound is fundamental to predicting and engineering their catalytic behavior. Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools in this endeavor.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of a lipase or esterase. researchgate.netresearchgate.net This method allows for the visualization of potential binding modes and the estimation of binding affinity through scoring functions, which calculate a theoretical binding energy. researchgate.netnih.gov

For example, in studies of pancreatic lipase inhibitors, molecular docking has been used to identify key interactions between the ligands and amino acid residues in the enzyme's active site. researchgate.netnih.gov Such analyses for this compound would involve docking the molecule into the crystal structure of various lipases and esterases to predict the most stable enzyme-substrate complexes. The binding energies obtained from these simulations can help rank different enzymes in terms of their potential activity towards this substrate.

A hypothetical docking study of this compound with a lipase might reveal which of the five acetyl groups is positioned most favorably for nucleophilic attack by the catalytic serine residue of the enzyme. This information is crucial for understanding the regioselectivity of the deacetylation reaction.

Table 1: Illustrative Binding Energies from a Hypothetical Molecular Docking Study

EnzymeLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Lipase AThis compound-7.8Ser, His, Asp
Esterase BThis compound-6.5Ser, Tyr, Phe
Lipase CThis compound-8.2Ser, His, Glu

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-substrate interactions by simulating the movement of atoms in the complex over time. nih.govyoutube.comnih.gov This technique can reveal conformational changes in both the enzyme and the ligand upon binding, the stability of the complex, and the role of solvent molecules. youtube.com

An MD simulation of a this compound-lipase complex would start with the docked pose and simulate the trajectory of all atoms under a given set of conditions (temperature, pressure, solvent). nih.gov Analysis of the simulation could reveal:

The flexibility of different parts of the sucrose derivative within the active site.

The persistence of key hydrogen bonds and hydrophobic interactions.

The conformational changes the enzyme might undergo to accommodate the substrate, a phenomenon known as "induced fit."

These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of enzyme catalysis.

The insights gained from molecular docking and MD simulations can be used for the rational design of enzymes with improved or altered properties. This protein engineering approach involves making specific mutations to the enzyme's amino acid sequence to enhance its activity, stability, or regioselectivity towards a particular substrate like this compound.

For instance, if simulations indicate that a particular amino acid residue is sterically hindering the optimal binding of the substrate, it could be mutated to a smaller residue to create more space. Conversely, if a stronger interaction is desired, a residue could be introduced that can form a hydrogen bond or a salt bridge with the substrate. The rational design of lipases has been successfully used to increase their thermostability for industrial applications.

Q & A

Q. Example Design Matrix

RunX₁ (°C)X₂ (equiv.)X₃ (sucrose:Ac₂O)Yield (%)
1250.21:562
200.51:878

Key Insight : Lower temperatures and higher catalyst loading synergistically improve regioselectivity .

Advanced: How can contradictory data on the compound’s solubility in polar aprotic solvents be reconciled?

Methodological Answer:

  • Controlled Reproducibility Studies : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade).
  • Hansen Solubility Parameters : Compare experimental solubility (δD = 18.5 MPa¹/², δP = 10.2 MPa¹/²) to predicted values. Discrepancies >10% indicate impurities or hydration .

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2,3,3',4,4'-Penta-O-acetylsucrose
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.